molecular formula C9H5BrF6O B1592004 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene CAS No. 52328-78-6

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Cat. No.: B1592004
CAS No.: 52328-78-6
M. Wt: 323.03 g/mol
InChI Key: LSBKOCQVEBDITK-UHFFFAOYSA-N
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Description

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a fluorinated aromatic compound characterized by a bromine atom and a hexafluoropropoxy group attached to a benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene can be synthesized through several methods, including:

  • Nucleophilic Substitution: Reacting 4-bromophenol with hexafluoropropyl bromide in the presence of a base such as potassium carbonate.

  • Electrophilic Aromatic Substitution: Brominating 4-(1,1,2,3,3,3-hexafluoropropoxy)benzene using bromine in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene undergoes various types of chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form bromine dioxide or bromate.

  • Reduction: The compound can be reduced to form 1-bromo-4-(1,1,2,3,3,3-hexafluoropropyl)benzene.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

  • Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Using nucleophiles like sodium hydroxide or ammonia.

Major Products Formed:

  • Bromine Dioxide: Formed through the oxidation of the bromine atom.

  • 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropyl)benzene: Formed through the reduction of the bromine atom.

  • Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is utilized in various scientific research fields, including:

  • Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

  • Biology: In the study of fluorinated biomolecules and their interactions with biological systems.

  • Medicine: As a precursor for the development of pharmaceuticals with enhanced stability and bioavailability.

  • Industry: In the production of advanced materials and coatings with improved chemical resistance.

Comparison with Similar Compounds

1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene is unique due to its combination of bromine and hexafluoropropoxy groups. Similar compounds include:

  • 1-Bromo-4-(trifluoromethoxy)benzene: Lacks the additional fluorine atoms present in the hexafluoropropoxy group.

  • 1-Bromo-4-(perfluorobutyl)benzene: Contains a longer perfluorinated chain compared to the hexafluoropropoxy group.

Properties

IUPAC Name

1-bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c10-5-1-3-6(4-2-5)17-9(15,16)7(11)8(12,13)14/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKOCQVEBDITK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC(C(C(F)(F)F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614254
Record name 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-78-6
Record name 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52328-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromophenyl 1,1,2,3,3,3-hexafluoropropyl ether
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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